molecular formula C14H14N2O2 B11869795 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one CAS No. 6699-44-1

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one

Cat. No.: B11869795
CAS No.: 6699-44-1
M. Wt: 242.27 g/mol
InChI Key: QNHSOUYJNQXMTE-UHFFFAOYSA-N
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Description

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) is an organic compound with the molecular formula C14H14N2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

The synthesis of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) typically involves the reaction of quinoxaline derivatives with appropriate aldehydes or ketones under specific conditions. One common method involves the condensation of 2,3-dihydroquinoxaline with propenal (acrolein) in the presence of a base catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 2,3-dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl groups are replaced by other functional groups such as halogens or alkyl groups. .

Scientific Research Applications

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in cancer treatment, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) can be compared with other similar compounds, such as:

    1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one): This compound has similar structural features but with methyl groups at the 2 and 3 positions of the quinoxaline ring, which may alter its chemical reactivity and biological activity.

    1,1’-(6,7-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one): Another derivative with methyl groups at the 6 and 7 positions, which can also influence its properties and applications.

    1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)diethanone:

These comparisons highlight the uniqueness of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) in terms of its specific structural features and the resulting chemical and biological properties.

Properties

CAS No.

6699-44-1

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

1-(4-prop-2-enoyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C14H14N2O2/c1-3-13(17)15-9-10-16(14(18)4-2)12-8-6-5-7-11(12)15/h3-8H,1-2,9-10H2

InChI Key

QNHSOUYJNQXMTE-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(C2=CC=CC=C21)C(=O)C=C

Origin of Product

United States

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